molecular formula C26H24N4O2 B4726805 3-[(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]-1-(1-NAPHTHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE

3-[(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]-1-(1-NAPHTHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B4726805
M. Wt: 424.5 g/mol
InChI Key: YGTWAQWVUVXBSS-UHFFFAOYSA-N
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Description

3-[(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]-1-(1-NAPHTHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a combination of pyrazole and naphthyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]-1-(1-NAPHTHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole derivative, followed by the introduction of the naphthyl group through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]-1-(1-NAPHTHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-[(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]-1-(1-NAPHTHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]-1-(1-NAPHTHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    1-Naphthylamine: A naphthyl compound with potential biological activities.

    Benzylamine: A benzyl derivative that shares some structural similarities.

Uniqueness

3-[(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]-1-(1-NAPHTHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its combination of pyrazole and naphthyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-[(1-benzyl-3,5-dimethylpyrazol-4-yl)amino]-1-naphthalen-1-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2/c1-17-25(18(2)29(28-17)16-19-9-4-3-5-10-19)27-22-15-24(31)30(26(22)32)23-14-8-12-20-11-6-7-13-21(20)23/h3-14,22,27H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTWAQWVUVXBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)NC3CC(=O)N(C3=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]-1-(1-NAPHTHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 2
3-[(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]-1-(1-NAPHTHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 3
3-[(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]-1-(1-NAPHTHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 4
Reactant of Route 4
3-[(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]-1-(1-NAPHTHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 5
Reactant of Route 5
3-[(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]-1-(1-NAPHTHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 6
Reactant of Route 6
3-[(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]-1-(1-NAPHTHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE

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